N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide is a synthetic, nonsteroidal compound primarily recognized for its antiandrogenic properties [, ]. It plays a crucial role in scientific research, particularly in areas like endocrinology, biochemistry, and cell biology, where it serves as a valuable tool for investigating androgen receptor function and related biological processes.
The synthesis of 4-nitro-3-trifluoromethylpropionanilide typically involves several steps, including the introduction of the trifluoromethyl and nitro groups onto a propionanilide backbone.
The molecular structure of 4-nitro-3-trifluoromethylpropionanilide features a propionamide backbone with distinct substituents:
4-Nitro-3-trifluoromethylpropionanilide can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-nitro-3-trifluoromethylpropionanilide in biological systems or chemical processes typically involves:
4-Nitro-3-trifluoromethylpropionanilide has several potential applications:
4-Nitro-3-trifluoromethylpropionanilide is systematically named as N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide under IUPAC conventions. Its molecular formula is C₁₀H₉F₃N₂O₃, with a molecular weight of 262.18 g/mol [4]. The CAS Registry Number 13312-12-4 uniquely identifies this compound in chemical databases. Its canonical SMILES representation is CCC(=O)NC1=CC(=C(C=C1)N+[O-])C(F)(F)F, which precisely encodes the connectivity of its three key functional groups: the propionamide chain (–COCH₂CH₃), the electron-withdrawing nitro group (–NO₂) at the para position relative to the anilide nitrogen, and the trifluoromethyl group (–CF₃) at the ortho position to the nitro group [4] [7].
Table 1: Nomenclature and Identifiers of 4-Nitro-3-trifluoromethylpropionanilide
Category | Value |
---|---|
IUPAC Name | N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
Molecular Formula | C₁₀H₉F₃N₂O₃ |
Molecular Weight | 262.18 g/mol |
CAS Registry Number | 13312-12-4 |
SMILES | CCC(=O)NC₁=CC(=C(C=C₁)N+[O-])C(F)(F)F |
Common Synonyms | Flutamide Impurity C; α,α,α-Trifluoro-4’-nitro-m-propionotoluidide |
Spectroscopic characterization confirms this structure: Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments, including the propionyl methylene triplet (δ ~2.5 ppm) and methyl triplet (δ ~1.2 ppm), while Carbon-13 NMR shows characteristic carbonyl carbon resonance at δ ~173 ppm [4]. Mass spectrometry typically exhibits a molecular ion peak at m/z = 262, with fragment ions corresponding to loss of the propionyl group (–COC₂H₅) or nitro moiety .
The synthetic chemistry of 4-nitro-3-trifluoromethylpropionanilide evolved alongside pharmaceutical research into trifluoromethylated aniline derivatives. Early patents focused on routes to its precursor, 3-trifluoromethyl-4-nitrophenol (TFM), with US Patent 3,251,889 (filed 1961, granted 1966) detailing the hydrolysis of 4-chloro-3-trifluoromethylnitrobenzene using copper sulfate catalysts in xylene solvents [2]. This established foundational methods for accessing the aromatic core.
A significant advancement emerged with Chinese Patent CN102093229A (2010), which disclosed a regioselective synthesis of 4-nitro-3-trifluoromethylaniline—the direct precursor to propionanilide. This method employed acetylation of 3-trifluoromethylaniline using acetyl chloride, forming a protected intermediate (N-[3-(trifluoromethyl)phenyl]acetamide) prior to nitration. The acetamide group served as a regiodirecting moiety, ensuring para-nitration and minimizing byproducts. Subsequent deacetylation yielded high-purity 4-nitro-3-trifluoromethylaniline [3]. Propionanilide formation was then achieved via acylation with propionic anhydride or propionyl chloride.
Table 2: Key Patents in the Development History
Patent Number | Year | Key Innovation | Relevance |
---|---|---|---|
US3251889A | 1966 | Hydrolysis of halogenated nitro-trifluoromethyl benzenes to TFM phenol | Provided foundational aromatic intermediates |
CN102093229A | 2010 | Regioselective synthesis via acetylation-nitration-deacetylation | Enabled high-yield access to aniline precursor |
These innovations addressed critical challenges in positional selectivity during electrophilic aromatic substitution, where the strongly electron-withdrawing –CF₃ group could otherwise direct meta-nitration or promote side reactions [3] [6].
4-Nitro-3-trifluoromethylpropionanilide serves primarily as a high-value synthetic intermediate. Its most documented application is in synthesizing flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide), a non-steroidal antiandrogen drug used to treat prostate cancer. Here, the propionanilide acts as a controlled impurity ("Flutamide Impurity C") during manufacturing, necessitating precise analytical monitoring to ensure final drug purity [4] [7]. Its structural similarity to flutamide’s active core makes it a benchmark for process optimization.
The trifluoromethyl group significantly enhances the molecule’s lipophilicity (LogP ~2.8) and metabolic stability, properties crucial for bioactive molecules. This facilitates membrane permeation in target tissues and prolongs half-life [8]. Recent breakthroughs in PFAS-free trifluoromethylation, such as microfluidic flow methods using cesium fluoride to generate –CF₃ anions, highlight its relevance in sustainable synthesis of fluorinated agrochemicals [8]. While direct pesticidal use is not prominent, its structural motifs—specifically the electron-deficient aromatic ring and amide linkage—are leveraged in designing herbicides and fungicides where the nitro group enables redox activation or acts as a polar anchor.
In advanced drug discovery, derivatives of this scaffold are explored for targeted therapies. For example, nitric oxide (NO)-photodonor conjugates incorporating 4-nitro-3-(trifluoromethyl)aniline moieties enable light-triggered cytotoxicity in cancer cells . Similarly, structural analogs feature in bicalutamide derivatives undergoing preclinical evaluation for castration-resistant prostate cancer [10]. The compound’s versatility underscores its role as a molecular "building block" for trifluoromethylated bioactive agents across pharmaceutical and agrochemical domains.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9